ethyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate
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Overview
Description
N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 1H-indole-3-carboxaldehyde with 2-(3-methoxyphenoxy)ethylamine to form an intermediate Schiff base. This intermediate is then reacted with ethoxycarbonylhydrazine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to reduce inflammation .
Comparison with Similar Compounds
N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE can be compared with other indole derivatives, such as:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Used as an anti-inflammatory agent.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Studied for its potential bioactive properties .
The uniqueness of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl N-[(E)-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C21H23N3O4/c1-3-27-21(25)23-22-14-16-15-24(20-10-5-4-9-19(16)20)11-12-28-18-8-6-7-17(13-18)26-2/h4-10,13-15H,3,11-12H2,1-2H3,(H,23,25)/b22-14+ |
InChI Key |
JCDUMPIBDWUUQW-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=CC(=C3)OC |
Canonical SMILES |
CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)CCOC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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